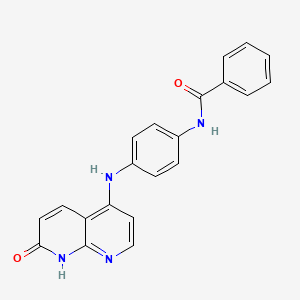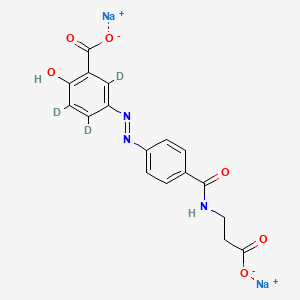
4,8-Dichloro-7-methoxyquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-7-methoxyquinoline-6-carboxamide is an organic compound with the molecular formula C11H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-cyano-3-methoxyaniline.
Formation of Intermediate: The intermediate 6-cyano-7-methoxy-4-quinolinone is formed through a series of reactions involving heating and refluxing with appropriate reagents.
Chlorination: The intermediate is then chlorinated to form 6-cyano-7-methoxy-4-chloroquinoline.
Final Product: The final step involves the conversion of the chlorinated intermediate to this compound through a reaction with acetic acid and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactions: Using industrial reactors to handle larger quantities of starting materials and reagents.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of quinoline derivatives with different oxidation states.
Applications De Recherche Scientifique
4,8-Dichloro-7-methoxyquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib works by inhibiting multiple receptor tyrosine kinases (RTKs), which are involved in tumor growth and angiogenesis. The compound targets pathways such as the vascular endothelial growth factor (VEGF) pathway, thereby inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is structurally similar but lacks the additional chlorine atom at the 8th position.
4,5-Dichloro-7-methoxyquinoline-6-carboxamide: Another similar compound with chlorine atoms at different positions on the quinoline ring.
Uniqueness: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals like Lenvatinib.
Propriétés
Formule moléculaire |
C11H8Cl2N2O2 |
|---|---|
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
4,8-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10-6(11(14)16)4-5-7(12)2-3-15-9(5)8(10)13/h2-4H,1H3,(H2,14,16) |
Clé InChI |
BYIFJKHDZVNJCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC=CC(=C2C=C1C(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


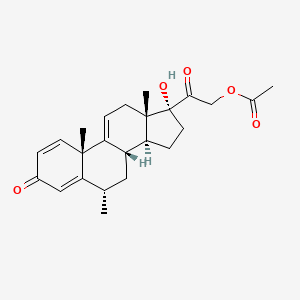
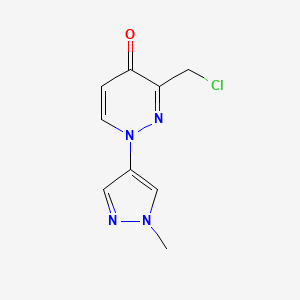
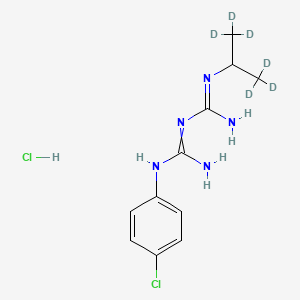
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
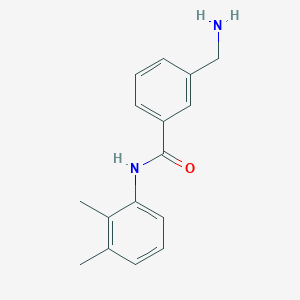
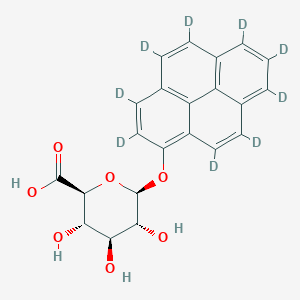
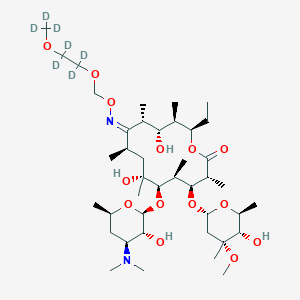
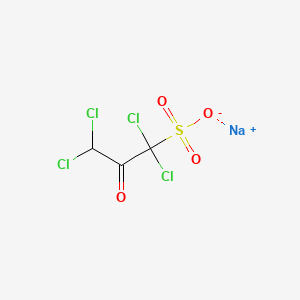
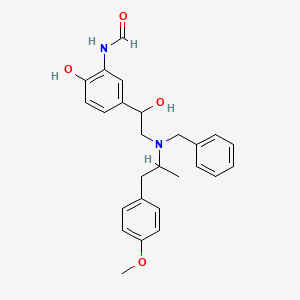
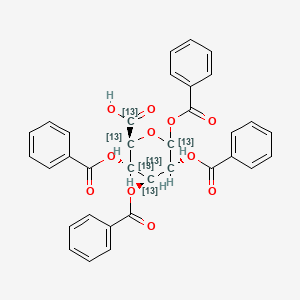
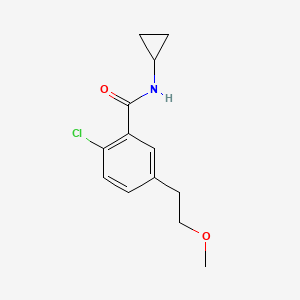
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
